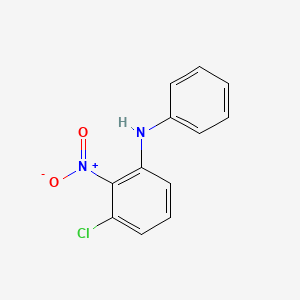

(3-Chloro-2-nitrophenyl)phenylamine

説明

(3-Chloro-2-nitrophenyl)phenylamine is a substituted aromatic amine characterized by a phenylamine group attached to a nitro- and chloro-substituted benzene ring. The nitro group at the ortho position and the chloro group at the meta position relative to the phenylamine moiety create a sterically and electronically distinct structure.

特性

分子式 |

C12H9ClN2O2 |

|---|---|

分子量 |

248.66 g/mol |

IUPAC名 |

3-chloro-2-nitro-N-phenylaniline |

InChI |

InChI=1S/C12H9ClN2O2/c13-10-7-4-8-11(12(10)15(16)17)14-9-5-2-1-3-6-9/h1-8,14H |

InChIキー |

NMQBMHYHYWNRFL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

The following analysis compares (3-Chloro-2-nitrophenyl)phenylamine with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs

a. 3-Chloro-N-phenyl-phthalimide

- Structure : Features a phthalimide core with a chloro substituent and N-phenyl group .

- Key Differences : The phthalimide ring introduces rigidity and planar conjugation, absent in this compound. This structural distinction reduces rotational freedom and enhances thermal stability, making it suitable for polymer synthesis (e.g., polyimides) .

- Synthesis : Prepared via condensation reactions, contrasting with palladium-catalyzed amination methods used for phenylamine derivatives .

b. Disubstituted Phenylamines (e.g., (3,4-Dimethyl)phenylamine, (4-Bromo-3-methyl)phenylamine)

- Structure : Methyl and bromo substituents at meta/para positions vs. nitro and chloro in this compound .

- Reactivity : Methyl groups (electron-donating) enhance nucleophilicity, whereas nitro and chloro (electron-withdrawing) reduce it. Bromo substituents enable cross-coupling reactions, a feature less accessible in the nitro-chloro analog .

- Biological Activity : Dimethyl-substituted phenylamines exhibit potent Nrf2 transcription activation, suggesting that substituent electronics critically influence bioactivity .

c. Diphenylamine and Carbazol Derivatives

- Structure : Diphenylamine lacks the nitro and chloro substituents, while carbazol derivatives incorporate nitrogen-containing heterocycles .

- Thermodynamic Behavior : Phenylamine derivatives show greater molecular flexibility and lower melting points compared to carbazol analogs due to reduced conjugation and entropic effects during phase transitions .

- Optoelectronic Properties : Nitro groups in this compound likely widen the band gap compared to carbazol derivatives, which benefit from extended π-conjugation .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。